REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH2:13]1[O:23][C:16]2([CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)[O:15][CH2:14]1>CCOCC.C1COCC1>[CH2:14]1[O:15][C:16]2([CH2:21][CH2:20][C:19]([OH:22])([C:7]3[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=3)[CH2:18][CH2:17]2)[O:23][CH2:13]1
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Name
|
|
Quantity
|
88.4 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
35 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
125 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
34.5 g
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Type
|
reactant
|
Smiles
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C1COC2(CCC(CC2)=O)O1
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
After being stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
was stirred for 1 h at −78° C.
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
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Type
|
ADDITION
|
Details
|
by pouring into saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (100 mL×3)
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Type
|
WASH
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Details
|
the combined organic layers were washed with brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with Et2O
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCC(CC2)(C=2C=NC=CC2)O)O1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |